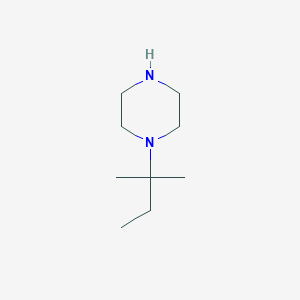

1-(2-Methylbutan-2-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

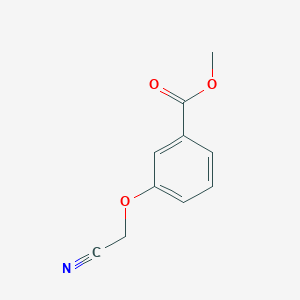

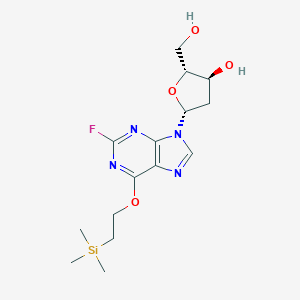

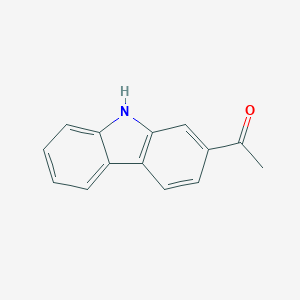

1-(2-Methylbutan-2-yl)piperazine, also known as MBP, is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used as a precursor in the synthesis of various pharmaceutical compounds due to its unique chemical properties. In

科学的研究の応用

Therapeutic Applications

Piperazine and its derivatives are central to the design of drugs across various therapeutic areas, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. The versatility of the piperazine scaffold allows for the design of molecules with significant pharmacokinetic and pharmacodynamic properties, enhancing their medicinal potential (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016). The modification of substituents on the piperazine ring plays a crucial role in determining the therapeutic effectiveness of these compounds.

Anti-mycobacterial Activity

Piperazine derivatives have shown notable activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role as a vital building block in developing anti-mycobacterial agents. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been extensively studied, providing valuable insights for medicinal chemists in the development of new anti-mycobacterial drugs (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).

Pharmacophoric Applications

Piperazine is a core structure in many marketed drugs due to its broad spectrum of pharmacological activities. It has been a focus for the synthesis of derivatives with enhanced pharmaceutical applications. Research on piperazine and morpholine analogues has shown a wide range of potent pharmacophoric activities, underscoring the ongoing interest in these scaffolds for medicinal chemistry (Al-Ghorbani Mohammed, A. Begum, S. V. M. Zabiulla, & S. Khanum, 2015).

Targeted Drug Development

The development of Macozinone (PBTZ169) for TB treatment is a prime example of a piperazine-benzothiazinone derivative undergoing clinical studies. This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis, showcasing the potential of piperazine derivatives in targeted drug development (V. Makarov & K. Mikušová, 2020).

将来の方向性

The future directions in the study of piperazine derivatives, including 1-(2-Methylbutan-2-yl)piperazine, involve further exploration of their synthesis methods and potential applications. Recent developments focus on the synthesis of piperazine derivatives, published between 2015 and 2020 . Furthermore, the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents have been explored .

作用機序

Target of Action

Piperazine derivatives are known to interact with a wide range of biological targets due to their conformational flexibility and the presence of polar nitrogen atoms .

Mode of Action

Piperazine derivatives are known to interact with their targets through hydrogen bond formation, facilitated by the nitrogen atoms in the piperazine ring . This interaction can lead to changes in the target’s function, potentially influencing various biological processes .

Biochemical Pathways

Piperazine derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

Piperazine derivatives are known to have good water solubility and bioavailability due to the presence of nitrogen atoms in the piperazine ring . These properties can influence the compound’s pharmacokinetic profile, affecting its absorption and distribution within the body .

Result of Action

Piperazine derivatives have been associated with a wide range of biological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . These effects suggest that 1-(Tert-pentyl)piperazine may have diverse impacts at the molecular and cellular levels .

Action Environment

The action of 1-(Tert-pentyl)piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its interaction with targets . Additionally, the presence of other molecules in the environment can impact the compound’s stability and efficacy .

特性

IUPAC Name |

1-(2-methylbutan-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-9(2,3)11-7-5-10-6-8-11/h10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQDSJCTVCNPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593062 |

Source

|

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147539-55-7 |

Source

|

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。